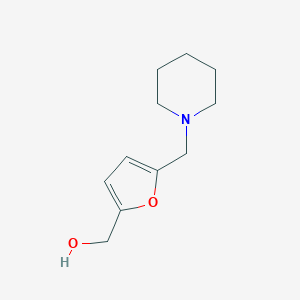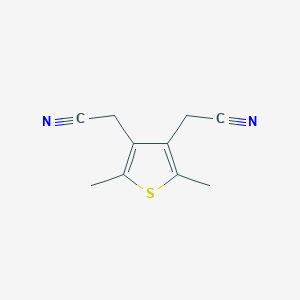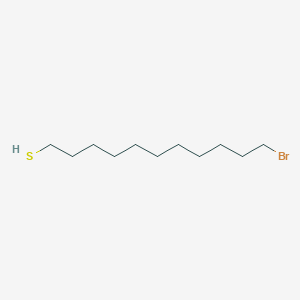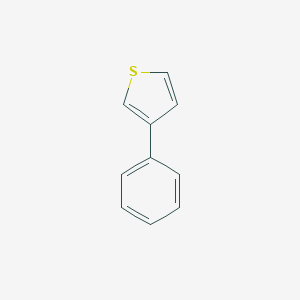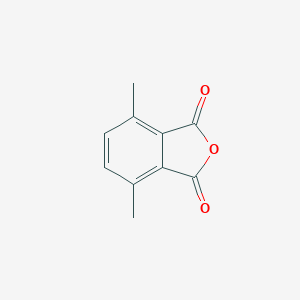![molecular formula C19H12N2S B186602 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole CAS No. 73042-94-1](/img/structure/B186602.png)
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole, also known as TPI, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it an interesting subject of research.
Aplicaciones Científicas De Investigación
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been studied for its potential applications in various fields such as organic electronics, material science, and medicinal chemistry. In organic electronics, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been used as a building block for the synthesis of organic semiconductors. In material science, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been investigated for its potential use as a luminescent material. In medicinal chemistry, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole as an anticancer agent is not fully understood. However, it has been suggested that 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been shown to have a cytotoxic effect on various cancer cell lines. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in lab experiments is its unique structure, which allows for the synthesis of various derivatives that can be studied for their potential applications. However, one of the limitations of using 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole. One direction is the investigation of its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Another direction is the development of more efficient synthesis methods for 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole and its derivatives. Additionally, the investigation of the structure-activity relationship of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole and its derivatives can lead to the discovery of more potent anticancer agents.
Métodos De Síntesis
The synthesis of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole involves the condensation of 2-thiophenecarboxaldehyde with 1,2-phenylenediamine in the presence of an acid catalyst. This method has been optimized to produce 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in high yields and purity. The reaction mechanism involves the formation of an imine intermediate that undergoes cyclization to form 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole.
Propiedades
Número CAS |
73042-94-1 |
|---|---|
Nombre del producto |
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole |
Fórmula molecular |
C19H12N2S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-thiophen-2-yl-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C19H12N2S/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)18-17(14)20-19(21-18)16-10-5-11-22-16/h1-11H,(H,20,21) |
Clave InChI |
PHUKLCJWJNHMFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=CS5 |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=CS5 |
Otros números CAS |
73042-94-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



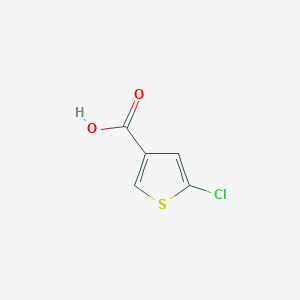
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
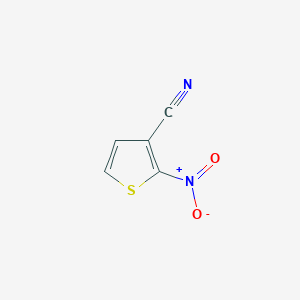
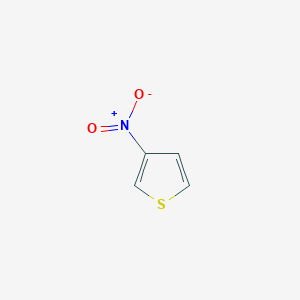
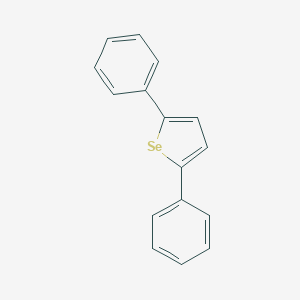
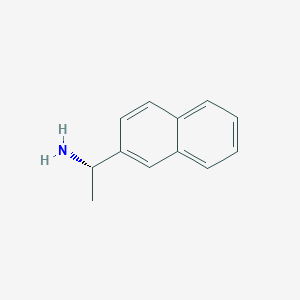
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
